molecular formula C8H15NO3 B12835861 Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate

Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate

Cat. No.: B12835861
M. Wt: 173.21 g/mol
InChI Key: CQITYXADGWOMNE-RNFRBKRXSA-N
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Description

Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate typically involves the reaction of ethylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the morpholine ring. The final step involves esterification with methanol to yield the desired compound. The reaction conditions generally require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,6R)-6-methylmorpholine-2-carboxylate
  • Methyl (2R,6R,10R)-2,6,10-trimethyltridecanoate
  • (2R,6R)-hydroxynorketamine

Uniqueness

Methyl (2R,6R)-6-ethylmorpholine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl (2R,6R)-6-ethylmorpholine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-6-4-9-5-7(12-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

CQITYXADGWOMNE-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H]1CNC[C@@H](O1)C(=O)OC

Canonical SMILES

CCC1CNCC(O1)C(=O)OC

Origin of Product

United States

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